2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Its structure comprises:
- Core: Thieno[3,2-d]pyrimidin-4(3H)-one, a fused heterocyclic system with a sulfur atom (thiophene) and a pyrimidine ring.
- Substituents:
- At position 2: A 4-benzylpiperidin-1-yl group, introducing a lipophilic, nitrogen-containing moiety.
- At position 7: A 3,4-diethoxyphenyl group, contributing electron-donating and solubility-enhancing properties.
This compound’s design leverages the thienopyrimidine core’s ability to interact with biological targets like kinases and receptors, while the substituents modulate selectivity and bioavailability .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-3-33-23-11-10-21(17-24(23)34-4-2)22-18-35-26-25(22)29-28(30-27(26)32)31-14-12-20(13-15-31)16-19-8-6-5-7-9-19/h5-11,17-18,20H,3-4,12-16H2,1-2H3,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXGSZCKFPREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound 2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis. This interaction suggests that the compound may have potential as a drug target in the treatment of tuberculosis.
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C28H31N3O3S
- Molecular Weight : 471.63 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=NC2=C(C(=C1)N(C(=O)N2CC(C)C)C)C(=C(C=C2)OC)OC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The thienopyrimidine core structure allows for modulation of biological processes such as:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases that play roles in cancer progression and inflammation.
- Antioxidant Activity : The presence of the thieno group contributes to antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : The piperidine moiety may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that the compound can significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction mechanisms.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Testing : It demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
Research suggests that the compound may reduce inflammation markers:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly downregulated in treated macrophage cell lines.
Data Table of Biological Activities
| Activity Type | Target/Method | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anti-inflammatory | Macrophage Cell Line | Decrease in TNF-alpha levels |
Case Studies
-
Case Study on Cancer Treatment :
- A study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size after treatment compared to control groups, highlighting its potential as an anticancer agent.
-
Case Study on Neuroprotection :
- In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased neuronal cell death and improved cognitive function metrics in treated mice.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine derivatives are highly tunable, with modifications at positions 2 and 7 significantly influencing their physicochemical and biological properties. Below is a detailed comparison with key analogues:
Structural Analogues with Piperazine/Piperidine Substitutions
Key Observations:
Analogues with Modified Cores or Additional Fused Rings
Key Observations:
- Core Modifications: Pyrido-thieno-pyrimidinones (e.g., ) exhibit altered electronic properties due to the fused pyridine ring, which may enhance π-π stacking with kinase ATP-binding pockets .
- Halogen vs. Alkoxy Groups : Bromo/methyl substituents () improve kinase inhibition but reduce solubility, whereas alkoxy groups (e.g., diethoxy) balance solubility and activity .
Physicochemical and Pharmacokinetic Comparisons
Melting Points and Solubility
- Target Compound : Predicted melting point ~200–250°C (based on diethoxy and benzylpiperidine groups). The diethoxy group likely improves aqueous solubility compared to halogenated analogues .
- Halogenated Analogues : Higher melting points (>250°C) due to stronger intermolecular forces (e.g., 4-chlorophenyl derivative in ) .
- Pyrazole-Containing Analogues : Lower solubility (e.g., : 6c, m.p. 213–215°C) due to planar pyrazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
